molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B065934
CAS No.: 175203-16-4
M. Wt: 281.1 g/mol
InChI Key: IUJBZYNJIQASTQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl group through an ether linkage. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde can be compared with other similar compounds, such as:

Biological Activity

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₀Cl₂O₂. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for various biologically active compounds. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a dichlorobenzyl ether substituent at the ortho position, which significantly influences its chemical properties and reactivity. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of benzaldehyde, including this compound, may exhibit antimicrobial properties. Benzaldehyde itself has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus anthracis. The mechanisms of action are thought to involve disruption of the bacterial plasma membrane and intracellular coagulation of bacterial cytosol .

2. Bradykinin B2 Receptor Antagonism

The compound has been identified as a key intermediate in synthesizing bradykinin B2 receptor antagonists, which have potential applications in treating inflammatory diseases and pain management. The bradykinin B2 receptor plays a critical role in mediating inflammatory responses, making antagonists valuable in therapeutic contexts.

3. Toxicological Studies

Toxicological assessments of related benzaldehyde compounds indicate varying degrees of toxicity. For instance, the oral LD50 of benzaldehyde ranges from 800 to 2850 mg/kg in rats and mice, with some studies reporting no observed adverse effects at lower concentrations . While specific toxicity data for this compound is limited, caution is advised based on the chemical's structural similarities to other toxic aromatic compounds.

Synthesis Methods

The synthesis of this compound typically involves the Williamson ether synthesis method. This process includes the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base, followed by purification techniques such as column chromatography or recrystallization.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique features:

Compound NameMolecular FormulaUnique Features
2-[(4-Chlorobenzyl)oxy]benzaldehydeC₁₄H₁₀ClO₂Contains a para-chloro substituent
4-[(2,6-Dichlorobenzyl)oxy]benzaldehydeC₁₄H₁₀Cl₂O₂Substituent at the para position
3-[(2,6-Dichlorobenzyl)oxy]benzaldehydeC₁₄H₁₀Cl₂O₂Substituent at the meta position

These compounds exhibit variations in their substituent positions (ortho, meta, para), which can significantly influence their chemical reactivity and biological activity.

Case Studies and Research Findings

While specific studies directly addressing this compound are scarce, related research on benzaldehyde derivatives provides insights into potential applications:

  • Antibiotic Modulation : Benzaldehyde has been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin when used in combination treatments. This suggests that similar derivatives may enhance antibiotic efficacy through mechanisms that alter bacterial membrane permeability .
  • Polymer Development : Polymers derived from benzaldehyde have demonstrated bactericidal activity against various pathogens. This property increases with the number of phenolic hydroxyl groups present in the polymer structure .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJBZYNJIQASTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394990
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-16-4
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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